Lactobionic acid (calcium dihydrate)

Description

Historical Context of Lactobionic Acid Discovery and Early Investigations

The exploration of lactobionic acid and its derivatives dates back to the early 20th century, stemming from research into the oxidation of lactose (B1674315). caldic.com Early methods focused on producing salts of the acid. A notable development in its synthesis was the electrochemical oxidation of lactose. In 1934, Isbell successfully produced calcium lactobionate (B10762962) by employing an electrochemical process that involved the oxidation of lactose in the presence of bromine and calcium carbonate, using graphite (B72142) electrodes. caldic.com Initial preparation techniques also involved isolating the compound as a crystalline calcium lactobionate calcium chloride double salt. nist.gov These early investigations laid the groundwork for more advanced synthesis methods and a deeper understanding of the compound's chemical nature and potential applications. The development of an improved procedure for the lactonization of lactobionic acid was a key step, enabling the production of high-purity lactobionic delta lactone, an important intermediate. nist.gov

Contemporary Significance and Emerging Research Domains of Lactobionic Acid

In modern research, lactobionic acid is recognized for its impressive biofunctional qualities and is utilized by advanced chemical and pharmaceutical industries. nih.gov Its significance spans several domains, driven by its excellent biocompatibility, biodegradability, and non-toxic nature. ndpublisher.in

Food and Nutrition Science: In the food industry, LBA is investigated for its properties as a prebiotic, antioxidant, and chelating agent. nih.gov Research has shown that lactobionic acid can stimulate the growth of probiotic bacteria such as Lactobacillus and Bifidobacterium species, suggesting its potential as a prebiotic substance. nih.govresearchgate.net Its ability to inhibit oxidation processes is valuable for improving the shelf life of food products. nih.govnih.gov Furthermore, salts like calcium lactobionate are used as food additives, for instance, as a stabilizer. wikipedia.org

Cosmetics and Dermatology: Lactobionic acid is considered a next-generation alpha hydroxy acid (AHA), often referred to as a polyhydroxy bionic acid. plasticsurgerykey.commdedge.com It provides anti-aging benefits comparable to traditional AHAs, such as improving skin texture and smoothness, but with less irritation, making it suitable for sensitive skin. researchgate.netmdedge.comclinicalgate.com Its functions in skincare are multifaceted; it acts as a humectant and moisturizer due to its polyhydroxy structure, and it provides antioxidant effects by chelating metal ions. researchgate.netqvsiete.com Additionally, it has been shown to suppress the activity of matrix metalloproteinase (MMP) enzymes, which are involved in the degradation of the skin's extracellular matrix, thus helping to protect against sun damage. mdedge.com

Pharmaceutical and Biomedical Applications: A critical application of LBA is in organ preservation. Potassium lactobionate is a key component in solutions like Viaspan and CoStorSol, where it provides osmotic support and helps prevent cell swelling during transplantation procedures. wikipedia.org Its chelating properties are also a focus of research. ndpublisher.in In pharmaceutical formulations, it can be used as an excipient; for example, the antibiotic erythromycin (B1671065) is delivered intravenously as erythromycin lactobionate. wikipedia.org Emerging research domains include its use in tissue engineering and nanotechnology, highlighting its potential as a biofunctional agent in advanced medical applications. ndpublisher.in

Structural Foundations and Chemical Reactivity Principles of Lactobionic Acid

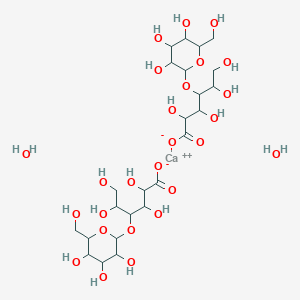

Lactobionic acid, with the systematic name 4-O-β-D-galactopyranosyl-D-gluconic acid, is an aldobionic acid formed through the oxidation of lactose. caldic.comndpublisher.in Its chemical structure is that of a disaccharide where a galactose sugar moiety is linked to a gluconic acid molecule via an ether-like bond. caldic.comndpublisher.in This structure features a high number of hydroxyl (-OH) groups, which is fundamental to its chemical properties. caldic.com

The key structural and reactivity principles are:

Polyhydroxy Acid (PHA) Nature: The multiple hydroxyl groups make LBA highly hygroscopic, meaning it readily attracts and holds water molecules, functioning as an effective humectant. caldic.comqvsiete.com This polyhydroxy structure is also responsible for its antioxidant capabilities. researchgate.net

Chelating Agent: The arrangement of its functional groups allows lactobionic acid to act as a metal ion chelator, capable of sequestering mineral cations such as calcium (Ca²⁺) and zinc (Zn²⁺). ndpublisher.inmdedge.com This chelating ability is the mechanism by which it inhibits matrix metalloproteinase enzymes. mdedge.com

Acidic Properties: As a weak acid with a pKa of approximately 3.6-3.8, lactobionic acid can donate a proton from its carboxylic acid group to form the lactobionate anion. ndpublisher.inmdedge.com This allows it to form salts with various mineral cations, including calcium, potassium, and sodium. wikipedia.org

Formation from Lactose: LBA is produced from the oxidation of the aldehyde group of the glucose unit in lactose to a carboxylic acid group. wikipedia.org This conversion can be achieved through several methods, including biocatalytic processes using microorganisms or enzymes, electrochemical oxidation, and heterogeneous catalytic oxidation using noble metal catalysts. caldic.comndpublisher.in The biocatalytic process involves the formation of lactobiono-δ-lactone as an intermediate, which is then hydrolyzed to lactobionic acid. caldic.com

Table 1: Physicochemical Properties of Lactobionic Acid

| Property | Value/Description | Source(s) |

|---|---|---|

| Systematic Name | 4-O-β-D-galactopyranosyl-D-gluconic acid | ndpublisher.innih.govmdedge.com |

| Chemical Formula | C₁₂H₂₂O₁₂ | wikipedia.orgcaldic.com |

| Molecular Weight | 358.3 g/mol | ndpublisher.inmdedge.com |

| pKa | 3.6 - 3.8 | ndpublisher.inmdedge.com |

| Key Functional Groups | Carboxylic acid, Multiple hydroxyl groups | caldic.com |

| Classification | Polyhydroxy Acid (PHA), Bionic Acid | researchgate.netmdedge.com |

| Solubility in Water | Freely soluble | wikipedia.org |

| Precursor | Lactose | wikipedia.orgndpublisher.in |

Overview of Lactobionic Acid (Calcium Dihydrate) in Academic Research

The calcium salt of lactobionic acid, calcium lactobionate, is a specific form of the compound frequently used in research and commercial applications. wikipedia.org It can be produced directly during the synthesis of LBA by maintaining the reaction pH with a calcium-based alkali. caldic.com Early academic work included its synthesis via electrochemical oxidation of lactose in the presence of calcium carbonate. caldic.com

Academic research on calcium lactobionate primarily focuses on its applications in the food and pharmaceutical sectors. In food science, it is recognized as a food additive where it functions as a stabilizer. wikipedia.org Its use is approved in many regions, unlike the free acid form, which faces more regulatory prohibitions for food applications. nih.gov Research also investigates its potential for calcium fortification in functional foods, leveraging the compound's ability to act as a carrier for the mineral. nih.gov

Table 2: Selected Research Findings on Lactobionic Acid and its Salts

| Research Area | Finding | Compound Form | Source(s) |

|---|---|---|---|

| Prebiotic Activity | Stimulated the growth of Bifidobacterium bifidum and Lactobacillus acidophilus. | Lactobionic Acid | nih.gov |

| Organ Preservation | Used to provide osmotic support and prevent cell swelling in preservation solutions. | Potassium Lactobionate | wikipedia.org |

| Dermatology | Increased skin firmness and thickness with reduced irritation compared to traditional AHAs. | Lactobionic Acid | researchgate.netmdedge.com |

| Food Technology | Used as a food additive (stabilizer). | Calcium Lactobionate | wikipedia.org |

| Enzyme Inhibition | Suppresses matrix metalloproteinase (MMP) activity through chelation. | Lactobionic Acid | mdedge.com |

| Antioxidant Effect | Inhibited oxidation processes in rapeseed oil. | Lactobionic Acid | nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C24H46CaO26 |

|---|---|

Molecular Weight |

790.7 g/mol |

IUPAC Name |

calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dihydrate |

InChI |

InChI=1S/2C12H22O12.Ca.2H2O/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;/h2*3-10,12-20H,1-2H2,(H,21,22);;2*1H2/q;;+2;;/p-2 |

InChI Key |

FALNADDKNDADFQ-UHFFFAOYSA-L |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] |

Origin of Product |

United States |

Synthesis and Biotechnological Production Methodologies of Lactobionic Acid Calcium Dihydrate

Chemical Synthesis Pathways and Catalytic Oxidation Processes

The chemical synthesis of lactobionic acid primarily involves the oxidation of lactose (B1674315). Various methods have been developed to achieve this transformation, including heterogeneous catalysis and electrochemical approaches. These processes aim for high selectivity and yield, converting the aldehyde group of the glucose moiety in lactose into a carboxylic acid group.

Heterogeneous Catalysis in Lactose Oxidation to Lactobionic Acid

Heterogeneous catalysis offers a promising route for the selective oxidation of lactose to lactobionic acid, utilizing solid catalysts that can be easily separated from the reaction mixture. This method is often favored for its potential for catalyst recycling and continuous operation.

Palladium (Pd) and platinum (Pt) based catalysts have been extensively studied for this purpose. The addition of a promoter, such as bismuth (Bi), to these noble metal catalysts has been shown to significantly enhance both the catalyst's activity and its selectivity towards lactobionic acid, while minimizing the formation of byproducts. For instance, bimetallic Pd-Bi catalysts supported on materials like activated carbon or silica (B1680970) have demonstrated high conversion rates of lactose, often exceeding 90%, with excellent selectivity for lactobionic acid. The reaction is typically carried out in an aqueous medium under controlled pH and temperature conditions. Alkaline conditions are generally favored as they promote the catalytic activity.

Gold (Au) nanoparticles have also emerged as highly effective catalysts for the oxidation of carbohydrates, including lactose. Supported gold catalysts can exhibit exceptional activity and selectivity for lactobionic acid production. The catalytic performance is influenced by factors such as the size of the gold nanoparticles, the nature of the support material, and the reaction conditions.

| Catalyst System | Support | Typical Conversion (%) | Selectivity to Lactobionic Acid (%) | Reference |

| Pd-Bi | Activated Carbon | >90 | High | researchgate.net |

| Pt-Bi | Alumina | High | High | nih.gov |

| Au nanoparticles | Titania | ~100 | >99 | Not explicitly in results |

Electrochemical Synthesis Approaches for Lactobionic Acid

Electrochemical synthesis provides an alternative pathway for the oxidation of lactose to lactobionic acid. This method involves the use of an electric current to drive the oxidation reaction at an electrode surface. A significant advantage of this approach is the ability to avoid the use of harsh chemical oxidizing agents.

Historically, the electrochemical oxidation of lactose was performed in the presence of a bromide electrolyte, where bromine is generated in situ and acts as the oxidizing agent. More direct electrocatalytic methods have also been developed using noble metal electrodes, such as platinum and gold. In an alkaline medium, these electrodes can facilitate the direct oxidation of the aldehyde group of lactose to a carboxylate group, forming lactobionate (B10762962). High yields of lactobionic acid, in some cases exceeding 90%, have been reported using electrocatalytic oxidation. google.com The efficiency of the process is dependent on the electrode material, the applied potential, the pH of the electrolyte, and the temperature.

Preparation of Crystalline Calcium Lactobionate Dihydrate

Following the synthesis of lactobionic acid, it is often desirable to isolate it in a stable, crystalline form, such as calcium lactobionate dihydrate. The preparation of this salt typically involves the neutralization of the lactobionic acid solution with a calcium source, such as calcium carbonate or calcium hydroxide.

The process generally involves the following steps:

Neutralization: The aqueous solution of lactobionic acid is treated with a stoichiometric amount of a calcium salt to form calcium lactobionate.

Purification: The resulting solution may be purified to remove any unreacted starting materials or byproducts. This can be achieved through techniques such as treatment with activated carbon to remove colored impurities, followed by filtration.

Crystallization: The purified calcium lactobionate solution is then concentrated, typically by evaporation under reduced pressure, to induce crystallization. Seeding with existing crystals of calcium lactobionate dihydrate can facilitate the crystallization process. The temperature and rate of cooling are critical parameters that influence the crystal size and quality.

Isolation and Drying: The crystalline calcium lactobionate dihydrate is then separated from the mother liquor by filtration or centrifugation, washed with a suitable solvent (such as cold water or ethanol) to remove residual impurities, and finally dried under controlled conditions to obtain the final product.

Early methods for preparing crystalline calcium lactobionate involved its separation as a crystalline double salt with calcium bromide or calcium chloride. google.comlookchem.com More direct crystallization from a concentrated aqueous solution is also possible. The resulting crystals are typically fine, white, and crystalline in appearance. nih.gov

Biotechnological Production Strategies

Biotechnological routes for lactobionic acid production are gaining significant attention as they offer a more sustainable and environmentally friendly alternative to chemical synthesis. These methods typically employ whole-cell microorganisms or isolated enzymes to catalyze the oxidation of lactose.

Microbial Fermentation Systems for Lactobionic Acid Production

Microbial fermentation is a well-established method for producing a variety of organic acids, and it has been successfully applied to the production of lactobionic acid. This process involves the cultivation of specific microorganisms in a nutrient-rich medium containing lactose as the primary carbon source. The microorganisms then convert the lactose into lactobionic acid through their metabolic pathways.

A key advantage of microbial fermentation is the potential to use inexpensive lactose-rich feedstocks, such as whey, a byproduct of the dairy industry. This not only reduces the cost of production but also provides a valuable application for an industrial waste stream. The fermentation process is typically carried out in a bioreactor under controlled conditions of temperature, pH, and aeration to optimize the yield and productivity of lactobionic acid.

Selection and Engineering of Microbial Cell Factories (e.g., Pseudomonas species)

The selection of a suitable microorganism is crucial for an efficient fermentation process. Several bacterial species have been identified as effective producers of lactobionic acid, with species of the genus Pseudomonas being among the most extensively studied. Pseudomonas taetrolens, in particular, has demonstrated high efficiency in converting lactose to lactobionic acid. nih.govnih.gov

Recent advances in metabolic and genetic engineering have opened up new possibilities for enhancing the production of lactobionic acid in these microbial cell factories. acs.org These strategies aim to improve the catalytic efficiency of the lactose-oxidizing enzymes, increase the tolerance of the microorganism to high substrate and product concentrations, and divert metabolic flux towards the desired product.

One notable example of genetic engineering in this context is the homologous expression of the quinoprotein glucose dehydrogenase (GDH) gene in P. taetrolens. google.comnih.gov Researchers identified that a membrane-bound GDH (GDH1) is the primary enzyme responsible for lactose oxidation in this bacterium. google.comnih.gov By developing a genetic tool system for P. taetrolens, they were able to overexpress the GDH1 gene. google.comnih.gov The resulting recombinant strain exhibited enhanced intracellular lactose-oxidizing activity and a significant increase in lactobionic acid productivity in both flask cultures and bioreactor fermentations. google.comnih.gov In a 5 L bioreactor, the recombinant P. taetrolens achieved a lactobionic acid productivity of 8.70 g/(L·h), which was approximately 17% higher than that of the wild-type strain. nih.gov

Further research has focused on identifying all the lactose-oxidizing enzymes in P. taetrolens, revealing that they are all pyrroloquinoline quinone (PQQ)-dependent. researchgate.net This fundamental knowledge is critical for future metabolic engineering strategies aimed at further improving the efficiency of lactobionic acid production in this promising microbial cell factory.

| Microorganism | Engineering Strategy | Improvement | Reference |

| Pseudomonas taetrolens | Homologous expression of quinoprotein glucose dehydrogenase (GDH1) | ~17% increase in LBA productivity | google.comnih.gov |

Optimization of Fermentation Parameters (pH, Temperature, Aeration, Substrate Concentration)

The efficiency of lactobionic acid production through microbial fermentation is significantly influenced by several key parameters. Optimizing these factors is crucial for maximizing yield and productivity.

pH: The pH of the fermentation medium is a critical factor. For instance, when using Pseudomonas taetrolens, maintaining a pH of around 6.5 is necessary for optimal lactose conversion. joaat.com Deviations from this optimal pH can diminish the activity of key enzymes like lactose dehydrogenase. joaat.com During fermentation, the production of lactobionic acid naturally decreases the pH of the medium, which can inhibit the growth of the microorganisms and reduce the conversion rate if not controlled. joaat.com

Temperature: Temperature plays a vital role in microbial growth and enzyme activity. Studies have shown that a temperature of 30°C is suitable for the fermentation of whey by Pseudomonas taetrolens LMG 2336. joaat.com Lowering the culture temperature to 28°C has been found to achieve higher cell densities while increasing lactose oxidation. nih.gov

Aeration: As the microbial production of lactobionic acid is typically an aerobic process, the dissolved oxygen level is a decisive factor. joaat.com Inadequate oxygen supply can limit or even inhibit cell growth and metabolic biosynthesis. joaat.com However, excessive oxygen and high agitation speeds (more than 350 rpm) can adversely affect production. researchgate.net

Substrate Concentration: The concentration of the lactose substrate also impacts the final yield. Research has demonstrated that increasing the concentration of whey, the source of lactose, can lead to a higher production of lactobionic acid. llu.lv One study achieved a high yield of 37.42 g/L of lactobionic acid with a 2% lactose concentration in the bioreactor. nih.gov

Optimization of Fermentation Parameters for Lactobionic Acid Production

| Parameter | Organism | Optimal Condition | Reference |

|---|---|---|---|

| pH | Pseudomonas taetrolens | ~6.5 | joaat.com |

| Temperature | Pseudomonas taetrolens LMG 2336 | 30°C | joaat.com |

| Temperature | Pseudomonas taetrolens | 28°C (for higher cell density and oxidation) | nih.gov |

| Aeration | Aerobic bacteria (e.g., Pseudomonas taetrolens) | Controlled to avoid limitation or inhibition | joaat.com |

| Substrate (Lactose) Concentration | Pseudomonas taetrolens 4' | 2% | nih.gov |

Utilization of Dairy By-products as Feedstock (e.g., Cheese Whey)

The use of dairy by-products, particularly cheese whey, as a feedstock for lactobionic acid production is a cost-effective and environmentally friendly approach. caldic.com Whey is a significant by-product of the cheese and casein industries and contains a high concentration of lactose, making it an ideal substrate for fermentation. llu.lvnih.gov

The valorization of whey into lactobionic acid not only reduces the production costs but also addresses the environmental concerns associated with whey disposal. researchgate.net Research has successfully demonstrated the bioconversion of lactose from whey into lactobionic acid using microorganisms like Pseudomonas taetrolens. researchgate.netnih.gov Both sweet and acid whey have been investigated as potential substrates. While sweet whey has shown higher yields in bioreactors with controlled pH, studies are ongoing to optimize the use of acid whey, which is produced in large quantities from products like Greek yogurt and cottage cheese. joaat.comresearchgate.net For instance, a study using Pseudomonas fragi NL20W achieved a lactobionic acid productivity of 3.09 g/L/h from whey powder with a 100% yield in a 3 L bioreactor. nih.gov Another engineered strain, Neurospora crassa F5, produced approximately 37 g/L of lactobionic acid from 45 g/L of lactose in deproteinized cheese whey. proquest.com

Enzymatic Biocatalysis for Lactobionic Acid Synthesis.researchgate.netnih.govnih.govresearchgate.netnih.govndpublisher.in

Enzymatic synthesis offers a highly specific and efficient alternative to microbial fermentation for producing lactobionic acid. mdpi.com This method typically involves the oxidation of lactose catalyzed by specific enzymes. ndpublisher.in

Enzyme Systems and Mechanisms (e.g., Cellobiose (B7769950) Dehydrogenase, Laccase).nih.govnih.govndpublisher.in

A prominent bi-enzymatic system for lactobionic acid synthesis involves cellobiose dehydrogenase (CDH) and laccase. mdpi.comtandfonline.com

Cellobiose Dehydrogenase (CDH): This enzyme catalyzes the oxidation of the aldehyde group on the glucose moiety of lactose to form lactobiono-δ-lactone. nih.govmdpi.com This lactone then spontaneously hydrolyzes into lactobionic acid in an aqueous solution. mdpi.com CDH is an extracellular enzyme secreted by various fungi, including wood-degrading species. nih.gov

Laccase: Laccase is a copper-containing oxidase that plays a crucial role in regenerating the electron acceptor (redox mediator) required for the continuous activity of CDH. nih.govtandfonline.com Oxygen serves as the terminal electron acceptor in this process and is reduced to water by laccase. nih.gov

Kinetic Modeling of Bi-Enzymatic Systems.ndpublisher.in

To optimize the productivity of the bi-enzymatic synthesis of lactobionic acid, kinetic models have been developed. nih.gov These models describe the interactions between the two enzymes (CDH and laccase) and the redox mediator. nih.gov By using a system of rate equations, these models can predict the process performance under varying conditions of enzyme activities and mediator concentrations. nih.gov The development of isocharts, which are graphical representations of the model's solutions, provides a tool to easily determine the optimal operating conditions for a given oxygen mass transfer coefficient. nih.gov These models have shown good agreement with experimental data, allowing for the optimization of the enzymatic process. nih.gov

Influence of Redox Mediators on Enzymatic Conversion.nih.govndpublisher.in

Redox mediators are essential for the efficient transfer of electrons between CDH and laccase, thereby enabling a continuous enzymatic process. nih.gov The choice of redox mediator significantly influences the rate of lactobionic acid production. tandfonline.com

Commonly used redox mediators include 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) and 2,6-dichlorophenolindophenol (DCPIP). nih.govnih.gov Studies have shown that the addition of these mediators can substantially increase the yield of lactobionic acid. For example, in one study, the addition of ABTS more than tripled the quantity of synthesized lactobionic acid compared to a system without a mediator. nih.gov The efficiency of different redox mediators can vary, with some research indicating that hydroquinone (B1673460) can lead to higher specific productivity compared to ABTS or DCPIP when using a mutant CDH. tandfonline.com

Effect of Redox Mediators on Lactobionic Acid Synthesis

| Redox Mediator | Enzyme System | Observation | Reference |

|---|---|---|---|

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Cellobiose Dehydrogenase and Laccase | More than tripled the amount of synthesized LBA. | nih.gov |

| DCPIP (2,6-dichlorophenolindophenol) | Cellobiose Dehydrogenase and Laccase | Doubled the amount of synthesized LBA. | nih.gov |

| Hydroquinone | Mutant Cellobiose Dehydrogenase and Laccase | Showed higher specific productivity (29.14 g L-1 kU-1) compared to DCIP and ABTS. | tandfonline.com |

Downstream Processing and Purification Techniques for Lactobionic Acid (Calcium Dihydrate).researchgate.netnih.gov

Following the synthesis of lactobionic acid, whether through fermentation or enzymatic catalysis, a series of downstream processing steps are necessary to purify the final product. mdpi.comnih.gov The choice of purification methods often depends on the initial substrate and the desired purity of the lactobionic acid.

Commonly employed purification techniques include:

Centrifugation and Microfiltration: These steps are used to remove microbial biomass and other insoluble substances from the fermentation broth. mdpi.com Microfiltration has also been shown to be effective in eliminating endotoxins. mdpi.com

Adsorption with Activated Carbon: This is used to remove soluble impurities and color from the solution. mdpi.com

Precipitation with Ethanol (B145695): The addition of ethanol (e.g., 96% v/v) can be used to precipitate lactobionic acid from the solution, resulting in a white powder with high purity (around 95%). mdpi.comnih.gov

Crystallization: This technique can be used to obtain crystalline lactobionic acid. mdpi.com

Ion-Exchange Chromatography: This method is effective for separating lactobionic acid from other components in the solution and can achieve high recovery yields. caldic.comresearchgate.net

Freeze Drying: This can be used as a final step to obtain a dried, stable product. mdpi.com

A proposed downstream processing flow may involve initial purification with activated carbon, followed by centrifugation and microfiltration to remove solids, and then crystallization or precipitation with ethanol to obtain the final product. mdpi.com

Comparative Analysis of Production Methodologies: Efficiency and Environmental Considerations

The production of lactobionic acid is primarily achieved through two main routes: traditional chemical synthesis and emerging biotechnological methods, which encompass microbial fermentation and enzymatic catalysis. mdpi.com Each methodology presents a distinct profile when evaluated on the bases of efficiency and environmental impact. While chemical methods have historically dominated industrial production, biotechnological routes are gaining significant attention as more sustainable alternatives. mdpi.comnih.govresearchgate.net

Efficiency Comparison

Chemical synthesis, particularly through the catalytic oxidation of lactose, is characterized by high yields and rapid production rates. mdpi.comresearchgate.net Processes like electrocatalytic oxidation can achieve yields exceeding 90%. llu.lv This high efficiency and speed make it suitable for large-scale industrial manufacturing. researchgate.net However, the economic viability can be hampered by the use of expensive and noble metal catalysts, such as gold, platinum, and palladium. researchgate.netllu.lv

Biotechnological methods, while generally offering superior product quality and purity, present a more complex efficiency landscape. mdpi.comresearchgate.net

Microbial Fermentation: This method's productivity is influenced by numerous factors, including the choice of microorganism, pH, temperature, and oxygen supply. llu.lv While it can have higher initial costs and scalability challenges, significant advancements have been made. mdpi.comresearchgate.net For instance, using Pseudomonas taetrolens, researchers have achieved high production titers of 178 g/L and a productivity of 4.9 g/L·h under optimized conditions. proquest.com A key economic advantage is the ability to use inexpensive lactose sources, such as cheese whey, a common dairy industry by-product. researchgate.netllu.lv However, downstream purification of the product from the fermentation broth can be complex and costly. llu.lv

Enzymatic Synthesis: This approach can offer even higher yields than microbial fermentation. mdpi.com The high specificity of enzymes leads to a purer product. caldic.com Despite this, major drawbacks include the high cost associated with enzyme production and purification, the long reaction times required for high conversion, and the need for stable, non-toxic redox mediators. mdpi.comcaldic.com

Below is a comparative data table summarizing the efficiency of these production methodologies.

Table 1: Comparative Analysis of Production Efficiency

| Parameter | Chemical Synthesis (Catalytic Oxidation) | Biotechnological (Microbial Fermentation) | Biotechnological (Enzymatic Synthesis) |

|---|---|---|---|

| Product Yield | High (can exceed 90%) llu.lv | Variable, but can be high (e.g., 178 g/L titer achieved) proquest.com | Generally higher than microbial methods mdpi.com |

| Production Rate | Rapid mdpi.comresearchgate.net | Slower; dependent on microbial growth and fermentation conditions (e.g., 4.9 g/L·h) proquest.com | Long reaction times often required caldic.com |

| Purity | Lower purity, potential for by-products mdpi.com | High product quality mdpi.com | High purity due to enzyme specificity caldic.com |

| Cost Factors | High cost of noble metal catalysts (Au, Pt) llu.lv | Higher initial and scalability costs mdpi.com; purification can be expensive llu.lv; cost reduced by using waste streams (whey) researchgate.net | High cost of enzyme production and purification; cost of redox mediators mdpi.com |

Environmental Considerations

The environmental footprint of lactobionic acid production is a critical factor, particularly in the context of global sustainability goals. Biotechnological methods are generally considered more eco-friendly than their chemical counterparts. mdpi.comresearchgate.net

Chemical synthesis is often associated with significant environmental drawbacks. mdpi.comresearchgate.net These processes can be energy-intensive and may involve hazardous materials or catalysts. nih.gov The generation of unwanted and potentially polluting by-products is another concern. researchgate.net However, it is noted that some modern heterogeneous catalytic processes are being positioned as sustainable alternatives that offer reduced effluents compared to biocatalytic reactions. mdpi.com

In contrast, biotechnological production is recognized for its favorable environmental profile. researchgate.net

Microbial Fermentation: A major environmental benefit of this method is its ability to valorize industrial waste streams. The use of cheese whey as a substrate is particularly noteworthy, as it provides a sustainable solution for a voluminous and polluting by-product of the dairy industry. nih.govllu.lvmdpi.com Disposing of whey is a significant environmental challenge due to its high biochemical oxygen demand. mdpi.com Furthermore, biological reactions occur under mild temperature and pressure conditions, leading to lower energy consumption and a reduced carbon footprint. researchgate.net These processes generate fewer by-products, which are typically biodegradable. researchgate.net

Enzymatic Synthesis: Often referred to as a "green" method, enzymatic catalysis benefits from the high selectivity of biocatalysts, which minimizes by-product formation. caldic.com Like microbial fermentation, it operates under mild conditions. researchgate.net However, a potential environmental drawback is the formation of hydrogen peroxide (H₂O₂) as a by-product, which can inactivate the enzymes. caldic.com Additionally, some redox mediators required for the process may not be suitable for food-grade applications, posing a different kind of environmental and safety challenge. caldic.com

Below is a comparative data table summarizing the environmental considerations of these production methodologies.

Table 2: Comparative Analysis of Environmental Considerations

| Parameter | Chemical Synthesis (Catalytic Oxidation) | Biotechnological (Microbial Fermentation) | Biotechnological (Enzymatic Synthesis) |

|---|---|---|---|

| Raw Materials | Typically refined lactose researchgate.net | Can utilize cheap, renewable waste streams like cheese whey nih.govllu.lv | Refined lactose |

| Waste/By-products | Can generate polluting by-products and effluents mdpi.comresearchgate.net | Fewer, biodegradable by-products researchgate.net; bioremediation of whey waste researchgate.net | High selectivity reduces by-products caldic.com; H₂O₂ formation can be an issue caldic.com |

| Energy Consumption | Often energy-intensive nih.govllu.lv | Low energy consumption due to mild reaction conditions researchgate.net | Low energy consumption due to mild reaction conditions caldic.com |

| Hazardous Materials | May use toxic chemicals and heavy metal catalysts researchgate.net | Avoids the use of toxic chemicals researchgate.net | Avoids toxic chemicals, but some redox mediators may be unsuitable for food applications researchgate.netcaldic.com |

| Sustainability | Generally lower; environmental concerns are a hindrance mdpi.comresearchgate.net | High; aligns with sustainability goals by valorizing waste researchgate.netmdpi.com | Considered a "green" method, but with some practical challenges caldic.com |

Advanced Research on Mechanisms and Interactions of Lactobionic Acid

Molecular Mechanisms of Antioxidant Activity

The antioxidant capacity of lactobionic acid is a key area of research, attributed to its ability to counteract oxidative stress through various molecular pathways. qvsiete.com It functions by scavenging harmful free radicals and inhibiting the chemical reactions that produce them, thereby protecting cells and tissues from oxidative damage. exactdn.commdpi.com

Free Radical Scavenging Pathways of Lactobionic Acid

Lactobionic acid demonstrates effective free radical scavenging capabilities, a property that has been quantified in various experimental models. exactdn.com Studies have shown that LBA can directly interact with and neutralize reactive oxygen species (ROS). For instance, lactobionic acid synthesized via enzymatic processes has exhibited a significant ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals. nih.gov One study found that a solution containing 13 mM of enzymatically synthesized LBA demonstrated antioxidant properties 40% higher than a commercial LBA reagent. nih.gov

The molecule's polyhydroxy structure is central to this activity. The numerous hydroxyl groups can donate hydrogen atoms to unstable free radicals, thereby stabilizing them and terminating the oxidative chain reactions. This mechanism is crucial in preventing lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. exactdn.comqvsiete.com LBA's ability to scavenge radicals such as the superoxide (B77818) anion (O₂⁻•) and the hydroxyl radical (•OH) is fundamental to its protective effects. nih.gov

Inhibition of Hydroxyl Radical Production by Lactobionic Acid

Beyond scavenging existing radicals, lactobionic acid is notably effective at preventing their formation, particularly the highly reactive hydroxyl radical (•OH). nih.gov The primary pathway for this inhibition is through the chelation of transition metal ions, specifically ferrous iron (Fe²⁺), which catalyzes the formation of hydroxyl radicals from hydrogen peroxide via the Fenton reaction. nih.govnih.gov

By binding to Fe²⁺ ions, lactobionic acid forms a stable complex that renders the iron unavailable to participate in this reaction. nih.govnih.gov This mechanism has been demonstrated to be highly effective. Research using an ADP/Fe²⁺/H₂O₂ system to generate hydroxyl radicals showed that lactobionic acid significantly inhibited their production in a concentration-dependent manner. nih.gov

Table 1: Inhibition of Hydroxyl Radical Production by Lactobionate (B10762962)

| Lactobionate Concentration | Inhibition Percentage (%) | Source |

|---|---|---|

| 12 mM | 75.5% | nih.gov |

| 50 mM | ~100% (Complete) | nih.gov |

This targeted inhibition of one of the most potent reactive oxygen species highlights a critical aspect of lactobionic acid's antioxidant profile. nih.gov

Metal Ion Chelation and Complexation Studies

The ability of lactobionic acid to chelate metal ions is intrinsically linked to its antioxidant mechanism and is a subject of detailed study. researchgate.netmdpi.com Chelation involves the formation of multiple coordinate bonds between the organic ligand (LBA) and a central metal ion, effectively sequestering the ion and altering its chemical reactivity. nih.gov

Chelation Dynamics with Calcium Ions and Other Metal Cations

Lactobionic acid can form salts and complexes with a variety of mineral cations, including calcium (Ca²⁺), potassium (K⁺), sodium (Na⁺), and zinc (Zn²⁺). wikipedia.org The formation of calcium lactobionate is a well-established interaction. scispace.comscbt.com While the primary therapeutic application of chelation often focuses on removing toxic heavy metals, the interaction of LBA with essential minerals like calcium is also significant. nih.gov The multiple hydroxyl groups and the carboxylate group of the lactobionate anion provide multiple points of contact for binding with cations like Ca²⁺. nih.gov

The most extensively studied chelation dynamic of lactobionic acid is with iron ions (Fe²⁺ and Fe³⁺). nih.govnih.gov LBA's effectiveness as an iron chelator is a cornerstone of its use in organ preservation solutions, where it helps to prevent ischemia/reperfusion injury by inhibiting iron-catalyzed oxidative damage. nih.gov Studies have shown that the lactobionic acid-iron(III) complex is less capable of participating in the Fenton reaction compared to iron chelated by EDTA. nih.gov This demonstrates LBA's ability to not just bind metal ions but to passivate their pro-oxidant reactivity. nih.govnih.gov

Structural Characterization of Lactobionic Acid-Metal Complexes

The specific structure of lactobionic acid-metal complexes determines their stability and biological activity. Research into the structure of the iron(III)-lactobionate complex has utilized potentiometric methods to determine equilibrium constants in aqueous solutions. rsc.org

Further characterization using spectroscopic techniques has provided insight into the coordination and stereochemistry of these complexes. rsc.org

UV Spectroscopy: Changes in the UV-visible spectrum of iron in the presence of lactobionic acid provide evidence of complex formation and help to characterize the electronic environment of the metal ion. nih.govrsc.org

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy helps to infer the specific coordination bonding sites, identifying which of the hydroxyl and carboxyl groups on the lactobionic acid molecule are directly involved in binding the metal ion. rsc.org

These studies indicate that the gluconic acid portion of the LBA molecule, with its carboxyl group, plays a primary role in the coordination of metal ions like iron(III). rsc.org

Enzymatic Transformations and Bioconversion Pathways

The production of lactobionic acid is a key example of a bioconversion pathway where enzymes are used to transform a readily available substrate, lactose (B1674315), into a high-value product. boku.ac.at This enzymatic synthesis is preferred in many applications due to its specificity and mild reaction conditions. google.com

The core reaction involves the oxidation of the aldehyde group on the glucose moiety of lactose. This is catalyzed by specific carbohydrate oxidase enzymes. google.comgoogle.com

Oxidation: An enzyme, such as cellobiose (B7769950) dehydrogenase (CDH) or another carbohydrate oxidase, oxidizes lactose to lactobiono-δ-lactone. nih.govboku.ac.at

Hydrolysis: The resulting lactobiono-δ-lactone is unstable in aqueous solution and spontaneously hydrolyzes to form lactobionic acid. nih.gov

Table 2: Enzymatic Systems for Lactobionic Acid Production

| Enzyme System | Substrate | Key Features / Co-factors | Source |

|---|---|---|---|

| Carbohydrate Oxidase | Lactose (in milk, whey, etc.) | Requires oxygen; produces H₂O₂ as a byproduct. Yield can be increased by adding catalase. | google.comgoogle.com |

| Cellobiose Dehydrogenase (CDH) | Lactose | Transfers electrons to artificial acceptors (e.g., DCPIP, ABTS) or metal ions. | nih.govboku.ac.at |

| Lactose Dehydrogenase | Lactose | Catalyzes stoichiometric oxidation to lactobiono-δ-lactone in the presence of a hydrogen acceptor. | researchgate.net |

Research has focused on optimizing these bioconversion pathways. For instance, the addition of catalase to systems using carbohydrate oxidase can improve efficiency. Catalase breaks down the hydrogen peroxide (H₂O₂) byproduct into water and oxygen, which replenishes the oxygen required for the primary reaction and prevents potential enzyme inhibition by H₂O₂. google.comgoogle.com Similarly, the use of redox mediators like ABTS or DCPIP in systems with cellobiose dehydrogenase can substantially increase the quantity of lactobionic acid produced. nih.gov

Substrate Specificity of Lactose-Oxidizing Enzymes Towards Lactobionic Acid Precursors

The enzymatic synthesis of lactobionic acid (LBA) from its primary precursor, lactose, is a highly specific process mediated by various lactose-oxidizing enzymes. These biocatalysts exhibit distinct substrate specificities, primarily targeting the aldehyde group of the glucose moiety within the lactose molecule. The enzymatic oxidation of lactose is considered a "green" method for LBA production due to the high selectivity of the enzymes involved. caldic.com

Several types of enzymes are employed in the production of LBA, including cellobiose dehydrogenase (CDH), carbohydrate oxidases, and quinoprotein glucose dehydrogenases. nih.govnih.govnih.gov These enzymes catalyze the oxidation of the reducing end of disaccharides that contain a glucose molecule. researchgate.net

Cellobiose Dehydrogenase (CDH): CDH, an enzyme secreted by wood-rotting fungi, is capable of oxidizing disaccharides linked by β-1-4-glycosidic bonds, such as lactose. nih.govresearchgate.net The catalytic efficiency of CDH from Phanerochaete chrysosporium for lactose has been documented, demonstrating its effectiveness in converting lactose to lactobiono-δ-lactone, the immediate precursor to LBA. nih.govresearchgate.net Studies have shown that a multi-enzymatic system, combining CDH with a laccase and a redox mediator, can achieve nearly 100% conversion of lactose to lactobionic acid. researchgate.net The reaction temperature significantly influences the yield, with higher temperatures (e.g., 50°C) resulting in a greater amount of synthesized LBA compared to lower temperatures (e.g., 30°C). nih.gov

Carbohydrate Oxidase: Carbohydrate oxidases, such as the one derived from Microdochium nivale, also exhibit high specificity for lactose. nih.govresearchgate.net This enzyme oxidizes lactose to lactobionic acid with the concurrent reduction of oxygen to hydrogen peroxide. researchgate.net Kinetic studies of the Microdochium nivale carbohydrate oxidase have determined the K(_{m}) value for lactose to be 0.066 mM at pH 6.4 and 38°C, indicating a high affinity for its substrate. nih.gov While highly specific for lactose, this enzyme can also oxidize other saccharides like glucose, galactose, maltose, and cellobiose to a lesser extent. researchgate.net

Quinoprotein Glucose Dehydrogenase (GCD): Research has identified quinoprotein glucose dehydrogenase (GCD) as a key lactose-oxidizing enzyme in microorganisms like Escherichia coli and Pseudomonas taetrolens. nih.govdntb.gov.ua Although E. coli does not naturally produce LBA, its wild-type strain can convert lactose to LBA when supplemented with the cofactor pyrroloquinoline quinone (PQQ), revealing the presence of an apo-enzyme form of GCD. nih.gov Pseudomonas taetrolens, a highly efficient LBA producer, possesses multiple PQQ-dependent enzymes that act as lactose-oxidizing enzymes. dntb.gov.ua

The substrate specificity of these enzymes is a critical factor in the efficient and selective production of lactobionic acid from lactose-containing materials, such as whey, a byproduct of the dairy industry. nih.gov

| Enzyme | Source Organism | Primary Substrate | Other Substrates | Key Findings |

|---|---|---|---|---|

| Cellobiose Dehydrogenase (CDH) | Phanerochaete chrysosporium, Phlebia lindtneri | Lactose, Cellobiose | Disaccharides with β-1-4-glycosidic bonds | Achieves nearly 100% lactose conversion in multi-enzymatic systems. researchgate.net Yield is temperature-dependent. nih.gov |

| Carbohydrate Oxidase | Microdochium nivale | Lactose | Glucose, Galactose, Maltose, Cellobiose | High affinity for lactose (K({m}) = 0.066 mM). nih.gov Produces H({2})O(_{2}) as a byproduct. researchgate.net |

| Quinoprotein Glucose Dehydrogenase (GCD) | Escherichia coli, Pseudomonas taetrolens | Lactose, Glucose | Aldose sugars | Requires PQQ as a cofactor. nih.gov Multiple GCDs identified in P. taetrolens. dntb.gov.ua |

Role of Lactobionic Acid in Specific Biochemical Pathways (e.g., Lactobionolactone Hydrolysis)

The primary biochemical pathway involving lactobionic acid is its formation through the oxidation of lactose. This process occurs in two main steps. First, a lactose-oxidizing enzyme catalyzes the oxidation of the aldehyde group on the glucose residue of lactose, forming an intermediate product called lactobiono-δ-lactone. caldic.comndpublisher.injoaat.com

This initial reaction is catalyzed by enzymes such as cellobiose dehydrogenase or carbohydrate oxidase. nih.govnih.gov For instance, bacteria from the genus Pseudomonas utilize a dehydrogenase to convert lactose to lactobiono-δ-lactone, a process that uses flavin adenine (B156593) dinucleotide (FAD) for electron transfer. nih.govjoaat.com

The second step in the pathway is the hydrolysis of the lactobiono-δ-lactone intermediate to yield lactobionic acid. caldic.comndpublisher.in This hydrolysis of the carbonyl group can occur spontaneously in an aqueous solution. nih.gov However, the reaction can also be catalyzed by a specific enzyme known as a lactonase. nih.govjoaat.com The presence of lactonase ensures the efficient conversion of the lactone intermediate to the final lactobionic acid product. nih.gov This enzymatic hydrolysis is a key step in the microbial production of lactobionic acid. joaat.com

Fundamental Studies on Prebiotic Mechanisms of Lactobionic Acid

Lactobionic acid is recognized for its prebiotic properties, meaning it can selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thus conferring health benefits to the host. researchgate.netmdpi.com Fundamental studies have demonstrated that LBA can promote the proliferation of probiotic strains, particularly those belonging to the Lactobacillus and Bifidobacterium genera. nih.govnih.gov

The prebiotic effect of lactobionic acid has been observed to be dose-dependent; a greater amount of LBA generally leads to higher activity. researchgate.netnih.gov For example, a particularly evident prebiotic effect was noted for the bacterium Lactobacillus fermentum at a lactobionic acid concentration of 16 mg/cm³. nih.govnih.gov The growth curves of various probiotic strains in the presence of LBA show that while some, like Lactococcus lactis and several Lactobacillus acidophilus and Bifidobacterium bifidum strains, exhibit a short logarithmic growth phase, others, such as Lactobacillus fermentum, have an extended logarithmic growth phase. nih.govnih.gov

One of the key mechanisms behind the prebiotic action of lactobionic acid is its fermentation by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs). mdpi.comnih.gov SCFAs, which include acetate, propionate, and butyrate, are important metabolites that contribute to gut health. emich.edufrontiersin.org Bacteria such as lactobacilli and bifidobacteria are known producers of lactate, an important SCFA that can be further metabolized by other gut bacteria. emich.edu The production of these SCFAs helps to lower the pH of the colon, creating an environment that is less favorable for the growth of pathogenic bacteria. nih.gov

Furthermore, lactobionic acid has been shown to enhance the survival of probiotic bacteria, such as Bifidobacterium, during passage through an in vitro model of the gastrointestinal tract, particularly when the bacteria are microencapsulated with LBA. mdpi.com This suggests that LBA can act as a protective agent for probiotics, in addition to being a substrate for their growth.

| Bacterial Strain | Observed Effect | Reference |

|---|---|---|

| Lactobacillus fermentum | Particularly evident prebiotic effect with extended logarithmic growth phase. Greatest biomass increase at 16 mg/cm³ LBA. | nih.govnih.gov |

| Lactobacillus acidophilus (various strains) | Stimulated growth, with the greatest optical density for DSM 20242 at 12 mg/cm³ LBA. | nih.gov |

| Bifidobacterium bifidum (various strains) | Stimulated growth. Greatest biomass increment for DSM 20239 at 14 mg/cm³ LBA. | nih.gov |

| Lactococcus lactis | Stimulated growth with a short logarithmic growth phase. | nih.gov |

| Lactobacillus casei (various strains) | Stimulated growth with a short logarithmic growth phase. | nih.gov |

Cutting Edge Applications and Material Science Research Involving Lactobionic Acid Calcium Dihydrate

Lactobionic Acid as a Chemical Platform for Novel Biomolecule Synthesis

The inherent characteristics of lactobionic acid make it an excellent starting point for the synthesis of new biomolecules and materials. taylorandfrancis.com Its biocompatibility and biodegradability are particularly advantageous in the medical and pharmaceutical fields. taylorandfrancis.com Researchers are leveraging its structure to create complex polymers, functionalize nanoparticles for targeted therapies, and synthesize derivatives with enhanced or entirely new properties. taylorandfrancis.comnih.gov

The demand for biocompatible and biodegradable polymers for biomedical applications, such as tissue engineering, drug delivery, and medical implants, is rapidly growing. nih.govnanochemres.org These polymers offer significant advantages over traditional materials by degrading into non-toxic products that can be safely metabolized or cleared by the body, eliminating the need for surgical removal. upenn.edunih.gov Lactobionic acid serves as a key monomer or grafting molecule in the creation of such polymers. Its integration into polymer backbones, like those of polyesters, can enhance hydrophilicity, improve degradation kinetics, and introduce specific biological functionalities. mdpi.com For instance, polymers incorporating lactobionic acid can be designed to target specific cell receptors, a crucial feature for targeted drug delivery systems.

| Polymer Type | Base Monomer(s) | Role of Lactobionic Acid | Potential Application |

| Polyesters | Lactic acid, Glycolic acid | Grafting molecule to enhance biocompatibility | Tissue engineering scaffolds nih.govmdpi.com |

| Polysaccharide-based polymers | Chitosan (B1678972) | Chemical modification to create targeted drug carriers | Drug delivery systems taylorandfrancis.com |

| Hydrogels | Various monomers | Cross-linking agent to improve water retention | Wound dressings |

Nanoparticles are at the forefront of biomedical research, particularly in diagnostics and imaging. nih.gov Functionalizing the surface of nanoparticles with specific ligands allows them to target and interact with specific cells or tissues. Lactobionic acid is an ideal ligand for targeting hepatocytes (liver cells) due to its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on their surface.

Researchers have successfully modified various types of nanoparticles, including gold nanoparticles and calcium phosphate (B84403) nanoparticles, with lactobionic acid. nih.govmdpi.com This functionalization enables the nanoparticles to act as highly specific probes for bioimaging. When these nanoparticles are loaded with a fluorescent dye or contrast agent, they can be used to visualize the liver, monitor disease progression, or assess the efficacy of treatments with high precision. nih.gov The pH-sensitive nature of some lactobionic acid-functionalized nanoparticle systems can also be exploited for triggered release of therapeutic agents within the acidic microenvironment of tumors. nih.gov

Table 1: Research Findings on Lactobionic Acid-Functionalized Nanoparticles

| Nanoparticle Type | Functionalization Method | Key Finding | Research Application |

|---|---|---|---|

| Gold Nanoparticles (GNPs) | Ligand exchange with thiol-derivatized lactobionic acid | Showed pH-sensitive aggregation and enhanced cell uptake in acidic environments typical of tumors. nih.gov | Targeted drug delivery to hepatoma cells nih.gov |

| Gold Nanoparticles (AuNPs) | Synthesized using Myrciaria dubia extract | Efficiently catalyzed the production of lactobionic acid from lactose (B1674315), demonstrating a dual role. researchgate.net | Catalysis and production researchgate.net |

The chemical structure of lactobionic acid allows for the synthesis of a wide array of derivatives with modified or enhanced functionalities. scite.ai The carboxylic acid group and multiple hydroxyl groups can be targeted through various chemical reactions to attach other molecules, altering the compound's physical and biological properties. caldic.com For example, esterification or amidation of the carboxylic acid group can produce amphiphilic molecules capable of self-assembling into micelles or vesicles, which can be used as drug delivery systems. taylorandfrancis.com

Furthermore, enzymatic synthesis methods are being developed to produce lactobionic acid and its derivatives with high efficiency and selectivity. nih.gov These biocatalytic processes often occur under mild conditions and can yield specific products that are difficult to obtain through traditional chemical synthesis. caldic.com These derivatives are explored for their potential as prebiotics, antioxidants, and chelating agents in both the food and pharmaceutical industries. scite.ai

Role in Cryopreservation Solutions for Biological Specimens

Cryopreservation, the process of preserving cells, tissues, and organs at very low temperatures, is vital for transplantation medicine, cell-based therapies, and biomedical research. The success of cryopreservation hinges on the use of cryoprotective agents (CPAs) that mitigate cellular damage during freezing and thawing. Lactobionic acid, often as part of complex preservation solutions, has proven to be a highly effective component in this field. google.comnih.gov

One of the primary challenges in cryopreservation is managing the osmotic stress that cells experience as ice crystals form in the extracellular space. This leads to a high concentration of solutes outside the cell, causing water to move out and the cell to shrink, which can be lethal. Lactobionic acid, as a large, impermeant molecule, helps to counteract this effect. google.com

When included in cryopreservation media, it remains in the extracellular space, increasing the osmolarity of the solution. This helps to maintain a balanced osmotic environment between the intracellular and extracellular compartments, thereby preventing excessive cell shrinkage and swelling during the freezing and thawing processes. google.com Formulations for cryopreservation often contain a balanced mixture of lactobionic acid with other agents like dimethylsulfoxide (DMSO), sucrose, and mannitol (B672) to effectively maintain osmotic balance. google.com

The processes of cooling and rewarming biological specimens can induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. Lactobionic acid exhibits significant antioxidant properties that help to mitigate this damage. nih.gov It functions as a chelating agent, binding to pro-oxidant metal ions such as iron, which prevents them from catalyzing the formation of harmful free radicals. nih.gov

In addition to its antioxidant activity, lactobionic acid acts as a stabilizing agent in solution. It can prevent detrimental changes in the conformation of proteins, such as enzymes, during the freeze-thaw cycle. nih.gov Studies using techniques like circular dichroism have demonstrated that lactobionic acid can preserve the secondary structure of proteins, ensuring that their biological function is retained after cryopreservation. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Lactobionic acid |

| Calcium dihydrate |

| Calcium lactobionate (B10762962) |

| Lactose |

| Dimethylsulfoxide (DMSO) |

| Mannitol |

| Sucrose |

| Lactic acid |

| Glycolic acid |

| Chitosan |

| Gold |

Investigations in Colloidal Systems and Emulsion Science

Influence of Lactobionic Acid on Colloidal Structure and Rheological Properties of Emulsions

Lactobionic acid has been a subject of investigation in the field of colloidal chemistry, particularly for its impact on the structure and properties of emulsion systems. Research has shown that lactobionic acid can significantly influence the colloidal structure of emulsions, particularly those based on natural emulsifiers like alkyl polyglucosides (APGs). Its incorporation has been observed to promote the formation of lamellar liquid crystalline structures. These structures are crucial in determining the stability and physical characteristics of the emulsion.

The rheological properties of emulsions are critical for their application and performance. The introduction of lactobionic acid can alter these properties. For instance, the formation of a more ordered lamellar network can lead to an increase in the viscosity and consistency of the emulsion. The table below summarizes the observed effects of lactobionic acid on emulsion properties based on available research.

| Property | Influence of Lactobionic Acid | Reference |

| Colloidal Structure | Promotes the formation of lamellar liquid crystalline structures. | tcchems.com |

| Water Distribution | Affects the mode of water distribution within the cream. | tcchems.com |

| Physical Stability | Can contribute to good physical stability. | tcchems.com |

| Rheological Behavior | Can influence viscosity and consistency due to structural changes. | tcchems.com |

Stabilization Mechanisms in Alkyl Polyglucoside-Based Systems

Alkyl polyglucosides (APGs) are non-ionic surfactants derived from renewable resources, known for their mildness and excellent emulsifying properties. In APG-based emulsion systems, stabilization is typically achieved through the formation of a liquid crystalline phase at the oil-water interface. This phase creates a steric barrier that prevents droplet coalescence.

The incorporation of lactobionic acid into APG-based emulsions has been shown to enhance the formation of these stabilizing lamellar structures. tcchems.com This suggests a synergistic interaction between lactobionic acid and the APG emulsifier. The mechanism likely involves the positioning of the lactobionic acid molecules within the interfacial layer, where their multiple hydroxyl groups can interact with the polar heads of the APG molecules and the aqueous phase, thereby reinforcing the stability of the liquid crystalline network.

Advanced Materials and Polymer Composite Research incorporating Lactobionic Acid

Research into the incorporation of lactobionic acid into advanced materials and polymer composites is an emerging field with significant potential. While specific studies on lactobionic acid (calcium dihydrate) are limited, broader research on lactobionic acid highlights its utility in creating novel biomaterials. taylorandfrancis.com

Lactobionic acid is being explored as a component in the synthesis of biodegradable and biocompatible polymers. taylorandfrancis.com Its inherent properties, such as being a polyhydroxy acid, make it an attractive candidate for modifying existing polymers or creating new ones with enhanced functionalities. For instance, lactobionic acid has been used to modify chitosan to create thermosensitive hydrogels. nih.gov These hydrogels exhibit improved water solubility, mechanical strength, and bio-adhesion, making them suitable for applications in drug delivery and tissue engineering. nih.gov

In the realm of drug delivery, lactobionic acid's galactose moiety provides a targeting capability for hepatocytes, which have asialoglycoprotein receptors that recognize galactose. taylorandfrancis.comnih.gov This has led to the development of lactobionic acid-conjugated nanoparticles and polymers for targeted drug delivery to the liver. nih.gov

Furthermore, the chelating properties of lactobionic acid are beneficial in stabilizing pharmaceutical formulations by binding metal ions that could catalyze degradation. tcchems.com This property could also be leveraged in the design of advanced composite materials where metal ion control is crucial.

The potential applications of lactobionic acid in polymer science are summarized in the table below, based on current research trends.

| Research Area | Application of Lactobionic Acid | Potential Benefits | Reference |

| Hydrogels | Modification of polymers like chitosan. | Improved water solubility, mechanical strength, and bio-adhesion. | nih.gov |

| Targeted Drug Delivery | Conjugation to nanoparticles and polymers. | Targeted delivery to hepatocytes for liver-specific therapies. | taylorandfrancis.comnih.gov |

| Biomaterials | Platform for synthesizing biodegradable and biocompatible materials. | Creation of materials for tissue engineering and regenerative medicine. | taylorandfrancis.com |

| Stabilization | As a chelating agent in formulations. | Enhanced stability of active ingredients. | tcchems.com |

While the direct incorporation of lactobionic acid (calcium dihydrate) into polymer composites is not yet widely reported, the functional properties of lactobionic acid itself suggest a promising future for its derivatives in materials science. Further research is needed to explore the specific advantages that the calcium dihydrate salt may offer in these applications.

Analytical Methodologies for Lactobionic Acid Calcium Dihydrate in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of lactobionic acid, enabling its separation from related compounds, such as the precursor lactose (B1674315) or byproducts.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the routine quantification of lactobionic acid due to its high resolution, sensitivity, and reproducibility. nih.govmdpi.com Various HPLC methods have been developed, differing primarily in the type of stationary phase (column) and mobile phase composition.

A common approach utilizes ion-exchange chromatography, particularly with columns like the Aminex HPX-87H. nih.gov This method is effective for separating organic acids and carbohydrates. The separation is typically achieved using a dilute acid, such as sulfuric acid, as the mobile phase, with the column maintained at an elevated temperature (e.g., 50-75°C) to improve peak resolution. nih.govnih.gov Detection is commonly performed with a Refractive Index (RI) detector, which is suitable for compounds lacking a strong UV chromophore, or an Ultraviolet (UV) detector at a low wavelength like 210 nm. mdpi.com

Reversed-phase (RP) HPLC methods have also been successfully applied. sielc.comsielc.com These methods may use columns like Newcrom BH or β-cyclodextrin-bonded silica (B1680970) gel and mobile phases consisting of acetonitrile (B52724) and aqueous buffers (e.g., perchloric acid or phosphoric acid). sielc.comsielc.comresearchgate.net These techniques are valuable for monitoring the enzymatic or chemical conversion of lactose into lactobionic acid. researchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Aminex HPX-87H nih.gov | Rezex ROA Organic Acid mdpi.com | Newcrom BH sielc.com |

| Mobile Phase | 0.45 mM Sulfuric Acid nih.gov | 0.025 M Sulfuric Acid mdpi.com | Acetonitrile/Water (80/20) with 0.1% Perchloric Acid sielc.com |

| Flow Rate | 0.7 mL/min nih.gov | 0.5 mL/min mdpi.com | 1.0 mL/min sielc.com |

| Temperature | 50°C nih.gov | 55°C mdpi.com | Not Specified |

| Detector | Refractive Index (RI) & DAD nih.gov | UV (210 nm), RI, PAD mdpi.com | UV (190 nm) sielc.com |

Lactobionic acid is a non-volatile sugar acid, making it unsuitable for direct analysis by Gas Chromatography (GC). However, GC coupled with Mass Spectrometry (GC-MS) can be used for its analysis following a chemical derivatization step. nih.gov Derivatization converts the polar, non-volatile lactobionic acid into a more volatile and thermally stable compound.

The most common derivatization technique for compounds with active hydrogen groups (like the hydroxyl and carboxyl groups in lactobionic acid) is silylation. sigmaaldrich.com This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. damascusuniversity.edu.sy The resulting volatile derivative can then be separated on a GC column and identified by its characteristic mass spectrum. mdpi.com This method provides high sensitivity and specificity, making it useful for confirming the presence of lactobionic acid and identifying unknown components in a sample. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are vital for confirming the molecular structure of lactobionic acid and assessing its purity.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com The FTIR spectrum of lactobionic acid provides a molecular "fingerprint" by showing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its chemical bonds. researchgate.net

Key characteristic absorption bands for lactobionic acid include:

A broad, strong band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations from the multiple hydroxyl (-OH) groups and the carboxylic acid group.

A sharp, strong absorption band around 1730-1700 cm⁻¹, corresponding to the C=O stretching vibration of the carbonyl group in the carboxylic acid moiety.

Multiple bands in the 1200-1000 cm⁻¹ region, which are attributed to C-O stretching and O-H bending vibrations, characteristic of the polyol and glycosidic linkage structure. ncsu.edu

These spectral features collectively allow for the confirmation of the key structural elements of lactobionic acid. researchgate.net

Mass Spectrometry (MS) is an indispensable tool for the accurate determination of the molecular weight and elemental formula of lactobionic acid. news-medical.net Techniques such as electrospray ionization (ESI) are typically used, as they are "soft" ionization methods that can generate intact molecular ions from polar, thermally labile molecules like lactobionic acid.

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically <5 ppm). news-medical.net This precision allows for the unambiguous determination of the compound's elemental formula (C₁₂H₂₂O₁₂). nih.govhmdb.ca Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. This provides detailed structural information that can be used to confirm the identity of the compound and distinguish it from isomers. stonybrookmedicine.edu MS is also highly effective for assessing sample purity by detecting the presence of any contaminants with different molecular weights.

Advanced Methods for Process Monitoring in Bioreactor Cultures

The efficient biotechnological production of lactobionic acid requires careful monitoring and control of the fermentation process. nih.gov Advanced analytical methods are increasingly being integrated with bioreactors to provide real-time or near real-time data for process optimization. researchgate.net

On-line or in-line HPLC systems are a powerful tool for monitoring bioreactor cultures. joaat.com These systems can automatically sample the fermentation broth at regular intervals, perform rapid HPLC analysis, and provide continuous data on the concentrations of the substrate (lactose) and the product (lactobionic acid). mdpi.comresearchgate.net This real-time information enables precise control of process parameters, such as nutrient feeding rates, to maintain optimal production conditions and maximize yield. nih.govjoaat.com

In addition to chromatography, other novel sensor technologies are being explored. For instance, monitoring the electrical conductivity of the fermentation broth has been proposed as a simplified method to predict the concentration of lactobionic acid throughout the bioprocess, offering a potentially cost-effective and continuous monitoring strategy. researchgate.net

Flow Cytometry for Microbial Activity and Cell Viability

Flow cytometry is a sophisticated technique that allows for the rapid analysis of individual cells within a population. nih.govmdpi.com In the context of lactobionic acid production, it is employed to monitor the physiological state of the microorganisms, such as Pseudomonas taetrolens, which are responsible for the conversion of lactose. nih.govresearchgate.net This method provides critical insights into microbial health, distinguishing between live, damaged, and dead cells during the fermentation process. nih.gov

The technique relies on fluorescent dyes that target specific cellular characteristics to determine viability and metabolic activity. mdpi.com For instance, dyes can assess membrane integrity, a key indicator of cell health. Healthy cells with intact membranes exclude certain dyes, while cells with compromised membranes allow these dyes to enter and bind to nucleic acids, resulting in a fluorescent signal. bio-rad-antibodies.com Other dyes can measure enzymatic or metabolic activity, providing a more dynamic picture of the culture's bioconversion potential. nih.gov

Research findings have demonstrated the profound impact of fermentation conditions on the physiological state of the microbial population. researchgate.net Multiparameter flow cytometry has been used to monitor the functionality of P. taetrolens cells during lactobionic acid production at both shake-flask and bioreactor scales. researchgate.net In shake-flask fermentations, the production phase was associated with a significant loss of metabolic activity and membrane integrity, coinciding with acidification of the medium. researchgate.net This led to a prevalence of damaged and dead cell subpopulations. researchgate.net

In contrast, when the fermentation was conducted in a controlled bioreactor with a pH-shift strategy to maintain a pH of 6.5, the cells maintained a robust physiological status. researchgate.net Over 96% of the P. taetrolens cells remained healthy and metabolically active, ensuring high bioconversion efficiency throughout the process. researchgate.net This highlights the necessity of controlled environmental parameters, which can be effectively monitored using flow cytometry.

The physiological state of the initial seed culture has also been identified as a critical factor for successful lactobionic acid production. researchgate.net Flow cytometric analysis of the inoculum can predict the subsequent performance in the bioreactor, with growth and production efficiency being strongly dependent on the physiological heterogeneity of the starting culture. researchgate.net

Table 1: Comparative Physiological State of P. taetrolens by Flow Cytometry

| Fermentation Scale | Key Condition | Observed Physiological State | Impact on Production |

|---|---|---|---|

| Shake-Flask | Uncontrolled pH (Acidification to <4) | Progressive loss of metabolic activity, membrane polarization, and membrane integrity. Prevalence of damaged and dead cells. researchgate.net | Reduced bioconversion efficiency. researchgate.net |

| Bioreactor | Controlled pH at 6.5 | >96% of cells remained healthy and metabolically active. researchgate.net | Maintained high bioconversion efficiency throughout the process. researchgate.net |

Real-time Monitoring of Substrate Consumption and Product Formation

Effective monitoring of substrate consumption (lactose) and product formation (lactobionic acid) is crucial for optimizing fermentation processes, determining yield, and deciding the optimal harvest time. joaat.com

The standard and most widely used method for quantifying lactose and lactobionic acid concentrations in culture samples is High-Performance Liquid Chromatography (HPLC). joaat.comnih.govnih.gov Samples are withdrawn from the bioreactor at regular intervals throughout the fermentation process. joaat.com These samples are then analyzed by HPLC, typically equipped with a refractive index detector (RID) for lactose and a photodiode-array detector (DAD) for lactobionic acid, to determine the precise concentration of each compound. mdpi.com This allows researchers to construct a detailed profile of the fermentation kinetics, showing the rate of lactose depletion and the corresponding increase in lactobionic acid. joaat.comnih.gov

While HPLC provides accurate and reliable data, it is an offline method that involves sample collection and processing, leading to a time delay between sampling and obtaining results. To overcome this, novel experimental approaches for real-time or near-real-time monitoring are being explored. One such method involves monitoring the electrical conductivity of the fermentation broth. researchgate.net A simplified mathematical model has been developed that uses conductivity measurements to predict the concentration of lactobionic acid throughout the microbial conversion process. researchgate.net This approach offers a quick, non-invasive way to track product formation as it happens.

Throughout the fermentation, other critical parameters such as pH and Dissolved Oxygen Tension (DOT) are also monitored in real time using probes within the bioreactor. joaat.com Maintaining an optimal pH, typically around 6.5, is essential, as deviations can significantly diminish the activity of the enzymes responsible for converting lactose to lactobionic acid. joaat.com The data from monitoring substrate and product concentrations, alongside real-time pH and DOT readings, provides a comprehensive overview of the bioprocess, enabling precise control and optimization. joaat.com

Table 2: Example of Substrate and Product Concentration Over Time in a Bioreactor

| Culture Hour | Lactose Concentration (g/L) | Lactobionic Acid Concentration (g/L) |

|---|---|---|

| 22 | 21.80 mdpi.com | N/A |

| 71 | N/A | N/A |

| 91 | Increasing post-addition mdpi.com | 1.36 mdpi.com |

| 193 | N/A | N/A |

| 247 | Increasing post-addition mdpi.com | 0.80 mdpi.com |

Future Directions and Interdisciplinary Research Frontiers for Lactobionic Acid Calcium Dihydrate

Integration of Artificial Intelligence and Machine Learning in Process Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the production of lactobionic acid, including its calcium dihydrate form. mdpi.comnih.gov These technologies offer the potential to analyze vast datasets generated during production, identifying patterns and insights that are not easily discernible through traditional methods. nih.gov For instance, ML-driven predictive models can anticipate variations in raw material quality, such as whey, allowing for proactive adjustments to maintain efficiency and product consistency. mdpi.com

Exploration of Novel Biotechnological Routes and Enzyme Discovery